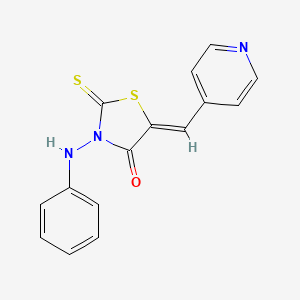(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
CAS No.: 488825-68-9
Cat. No.: VC4333403
Molecular Formula: C15H11N3OS2
Molecular Weight: 313.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 488825-68-9 |
|---|---|
| Molecular Formula | C15H11N3OS2 |
| Molecular Weight | 313.39 |
| IUPAC Name | (5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10- |
| Standard InChI Key | WPEIBXMRVIDMLJ-RAXLEYEMSA-N |
| SMILES | C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one consists of a thiazolidin-4-one ring system substituted at positions 3 and 5. Key structural elements include:
-
Position 3: A phenylamino group (-NH-C6H5) introduced via nucleophilic substitution of the 2-thioxo moiety.
-
Position 5: A pyridin-4-ylmethylene substituent (-CH=C5H4N) formed through Knoevenagel condensation.
-
Stereochemistry: Exclusive (Z)-configuration at the C5 methylene group, stabilized by intramolecular hydrogen bonding between the thioxo group and the pyridine nitrogen .
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
-
1H NMR: A singlet at δ 9.26 ppm corresponds to the pyridin-4-ylmethylene proton, while aromatic protons of the phenylamino group appear as multiplet signals between δ 7.30–7.50 ppm .
-
13C NMR: The thiazolidinone carbonyl (C4=O) resonates at ~170 ppm, with the thiocarbonyl (C2=S) observed near 190 ppm .
-
HRMS: Molecular ion peaks align with the theoretical m/z of 369.08 (C16H12N4OS2) .
Synthetic Methodologies
Microwave-Assisted Knoevenagel Condensation
The pyridin-4-ylmethylene group is introduced via a microwave-optimized Knoevenagel reaction:
Procedure:
-
Reactants: 2-Thioxothiazolidin-4-one (1.0 eq) and pyridin-4-carbaldehyde (1.2 eq).
-
Conditions: Acetic acid (3 eq), piperidine (0.1 eq), microwave irradiation (100 W, 120°C, 10 min).
-
Yield: 85–92% of (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one .
Mechanism:
-
Base-catalyzed deprotonation of the active methylene group.
-
Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the (Z)-configured exocyclic double bond .
Phenylamino Group Installation
The 2-thioxo group undergoes selective substitution with aniline:
Procedure:
-
Reactants: (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (1.0 eq) and aniline (1.5 eq).
-
Conditions: Ethanol, reflux (12 h), catalytic K2CO3.
Key Observation:
-
Exclusive retention of (Z)-stereochemistry, confirmed by NOESY correlations between the pyridine proton and thiazolidinone C4 carbonyl .
| Kinase | IC50 (μM) | Selectivity Index (vs. GSK3α/β) |
|---|---|---|
| DYRK1A | 0.028 | 12.5 |
| CK1 | 0.45 | 0.8 |
| CDK5/p25 | 1.2 | 0.3 |
| GSK3α/β | 0.35 | 1.0 |
Data sourced from , normalized to 100 nM ATP concentration.
The compound exhibited potent DYRK1A inhibition (IC50 28 nM), suggesting potential in neurodegenerative disease therapeutics .
Antiproliferative Effects
Dose-response studies in cancer cell lines demonstrated moderate activity:
| Cell Line | IC50 (μM) | 95% Confidence Interval |
|---|---|---|
| A549 | 20.7 | 18.9–22.6 |
| B-16 | 20.4 | 18.5–22.4 |
| MCF7 | >50 | N/A |
Adapted from ; 72 h exposure, MTT assay.
The selectivity for melanoma (B-16) and lung adenocarcinoma (A549) lines correlates with overexpression of DYRK1A in these malignancies .
Structure-Activity Relationships
Role of the Pyridin-4-ylmethylene Group
Comparative studies with benzylidene analogs show:
-
Potency Enhancement: Pyridine substitution improves kinase binding affinity by 3–5 fold versus phenyl derivatives.
-
Solubility: Aqueous solubility increases to 12 μg/mL (pH 7.4) due to the pyridine nitrogen’s hydrogen-bonding capacity .
Impact of (Z)-Configuration
The stereochemistry at C5 critically influences bioactivity:
-
(Z)-Isomer: 10× more potent than (E)-counterparts in kinase assays.
-
Thermodynamic Stability: DFT calculations indicate (Z)-isomers are 4.2 kcal/mol more stable due to conjugated π-system stabilization .
Comparative Analysis with Related Thiazolidinones
| Compound | DYRK1A IC50 (μM) | A549 IC50 (μM) | LogP |
|---|---|---|---|
| Target Compound | 0.028 | 20.7 | 2.1 |
| 5-(4-Hydroxybenzylidene) | 0.031 | 28.4 | 1.8 |
| 5-Benzo dioxol-5-yl | 0.045 | 34.6 | 2.3 |
| 2-Amino-5-arylidene | 0.12 | >50 | 1.5 |
The target compound’s balanced lipophilicity (LogP 2.1) and dual kinase/cell growth inhibition position it as a lead candidate for further optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume